The synthesis of Rogletimide involves several key steps:
These steps are critical for the successful synthesis of the compound, and specific parameters such as temperature, reaction time, and concentration must be optimized to achieve high yields.
Rogletimide has the molecular formula and a molar mass of approximately . The compound features a pyridine ring and exhibits structural similarities to other aromatase inhibitors. The three-dimensional structure reveals important pharmacophoric features that interact with the active site of the aromatase enzyme .
The structural representation can be described using various notations:
Rogletimide is involved in several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Rogletimide's mechanism of action primarily involves its role as a selective aromatase inhibitor. By inhibiting aromatase, Rogletimide decreases estrogen production in peripheral tissues, which can be beneficial in treating estrogen-dependent cancers such as breast cancer. The compound's inhibition profile suggests that it interacts with the cytochrome P450 enzyme system, specifically targeting the heme moiety involved in estrogen biosynthesis .
Studies have shown varying degrees of inhibition efficacy compared to other aromatase inhibitors, indicating that while it may not be as potent as some alternatives, it could potentially offer a favorable side effect profile.
Rogletimide has been primarily studied for its potential applications in:
Despite its lack of commercial success, Rogletimide remains an important subject of study within medicinal chemistry and oncology research due to its unique properties and mechanisms.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3